molecular formula C10H10N2O2 B12917981 4-(Hydroxymethyl)-1-phenyl-1,2-dihydro-3H-pyrazol-3-one CAS No. 113657-16-2

4-(Hydroxymethyl)-1-phenyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B12917981
CAS No.: 113657-16-2
M. Wt: 190.20 g/mol
InChI Key: DNJFLRMKWKZCCA-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)-1-phenyl-1,2-dihydro-3H-pyrazol-3-one is a chemical building block of significant interest in medicinal and synthetic chemistry. Compounds based on the 1,2-dihydro-3H-pyrazol-3-one scaffold, also known as pyrazolones, are renowned for their diverse biological activities and applications in organic synthesis . This particular derivative serves as a versatile precursor for the development of novel pharmaceutical compounds. The pyrazol-3-one core is a privileged structure in drug discovery, known for its presence in anti-inflammatory, antimicrobial, and antioxidant agents . The hydroxymethyl substituent at the 4-position provides a reactive handle for further chemical modification, enabling its use in creating Schiff bases, heterocyclic fused systems, or more complex molecular architectures . Researchers value this compound for exploring structure-activity relationships and developing new therapeutic candidates. Furthermore, the tautomeric properties of the pyrazol-3-one core are a key area of scientific investigation. These compounds can exist in equilibrium between the 1,2-dihydro-3H-pyrazol-3-one (NH-carbonyl) form and the 1H-pyrazol-3-ol (OH) form, a phenomenon that can influence their chemical reactivity and biological interactions . Understanding this behavior is crucial for researchers in rational drug design. This product is provided for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

113657-16-2

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

4-(hydroxymethyl)-2-phenyl-1H-pyrazol-5-one

InChI

InChI=1S/C10H10N2O2/c13-7-8-6-12(11-10(8)14)9-4-2-1-3-5-9/h1-6,13H,7H2,(H,11,14)

InChI Key

DNJFLRMKWKZCCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=O)N2)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxymethyl)-1-phenyl-1H-pyrazol-3(2H)-one typically involves the reaction of phenylhydrazine with ethyl acetoacetate to form 1-phenyl-3-methyl-5-pyrazolone. This intermediate is then subjected to hydroxymethylation using formaldehyde under acidic or basic conditions to yield the target compound. The reaction conditions, such as temperature, pH, and solvent, can significantly affect the yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of 4-(Hydroxymethyl)-1-phenyl-1H-pyrazol-3(2H)-one may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce the production costs.

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)-1-phenyl-1H-pyrazol-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of 4-(Carboxymethyl)-1-phenyl-1H-pyrazol-3(2H)-one.

    Reduction: Formation of 4-(Hydroxymethyl)-1-phenyl-1H-pyrazol-3(2H)-ol.

    Substitution: Formation of various substituted pyrazolones depending on the reagent used.

Scientific Research Applications

4-(Hydroxymethyl)-1-phenyl-1H-pyrazol-3(2H)-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory and analgesic effects.

    Medicine: Investigated for its potential use in drug development, particularly for its analgesic and anti-inflammatory properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)-1-phenyl-1H-pyrazol-3(2H)-one involves its interaction with various molecular targets, including enzymes and receptors. The hydroxymethyl group can enhance the compound’s binding affinity to these targets, leading to its biological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolone derivatives exhibit diverse pharmacological and material science applications, modulated by substituent type, position, and tautomeric behavior. Below is a systematic comparison of 4-(hydroxymethyl)-1-phenyl-1,2-dihydro-3H-pyrazol-3-one with structurally analogous compounds:

Table 1: Structural and Functional Comparison of Pyrazolone Derivatives

Compound Name (Substituents) Key Features Biological/Chemical Properties Structural Insights References
This compound 4-hydroxymethyl, 1-phenyl Hydrophilic, potential for H-bonding; biological data not reported Likely enol tautomer; dimeric H-bonding inferred
4-(Pyridin-3-yl)-2-[4-(trifluoromethyl)pyridin-2-yl]-1,2-dihydro-3H-pyrazol-3-one (Compound 16) 4-pyridinyl, 2-trifluoromethylpyridinyl Hypoxia-inducible factor (HIF) inhibitor candidate Synthetic route via hydrazine coupling
1-Methyl-2-phenyl-5-(trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one 5-CF3, 4-aryl-CF3 Structural analog for material science applications XRD-confirmed planar geometry (CCDC 2110385)
Schiff base derivatives (e.g., 4-(((8-hydroxyquinolin-2-yl)methylene)amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) 4-Schiff base, 1,5-dimethyl Antimicrobial (MIC = 12.5–25 µg/mL), antioxidant Dimeric H-bonding; planar conjugated systems
4-(Substituted)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (5a-n) 5-methyl, 4-varied substituents (e.g., -NH2, -OCH3) Antioxidant (IC50 < 0.1 mM for DPPH assay) Substituent-dependent activity
4-(2-Aminoethyl)-5-ethyl-1,2-dihydro-3H-pyrazol-3-one 4-aminoethyl, 5-ethyl No reported bioactivity Enhanced solubility due to polar aminoethyl group

Key Comparative Insights

Tautomerism and Hydrogen Bonding: The parent compound (1-phenyl-1,2-dihydro-3H-pyrazol-3-one) exists as the enol tautomer in the solid state, forming hydrogen-bonded dimers . In contrast, trifluoromethyl-substituted derivatives (e.g., 5-CF3 analogs) adopt planar geometries due to steric and electronic effects, as confirmed by XRD .

Biological Activity: Antimicrobial Activity: Schiff base derivatives (e.g., 4-(((8-hydroxyquinolin-2-yl)methylene)amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) exhibit potent activity against Staphylococcus aureus and Aspergillus niger (MIC = 12.5 µg/mL), comparable to standard antibiotics . Antioxidant Activity: 5-Methyl-2-phenyl derivatives with electron-donating substituents (e.g., -NH2) show significant radical scavenging activity (IC50 < 0.1 mM) in DPPH assays . The hydroxymethyl derivative’s bioactivity remains unexplored in the provided evidence, suggesting a gap for future studies.

Synthetic Approaches: The synthesis of 1,2-dihydro-3H-pyrazol-3-one derivatives often involves cyclocondensation of hydrazines with β-keto esters or acrylates . For example, compound 16 () was synthesized via coupling of ethyl 3-hydroxy-2-(pyridin-3-yl)acrylate with 2-hydrazino-4-(trifluoromethyl)pyridine. The hydroxymethyl analog may require protective group strategies (e.g., silylation of -CH2OH) during synthesis to prevent side reactions.

Substituent Effects on Properties: Hydrophilicity: The hydroxymethyl group enhances polarity compared to hydrophobic substituents like trifluoromethyl (-CF3) or pyridinyl rings.

Biological Activity

4-(Hydroxymethyl)-1-phenyl-1,2-dihydro-3H-pyrazol-3-one is a compound belonging to the pyrazolone class, known for its diverse pharmacological properties. This article delves into its biological activities, including anti-inflammatory, analgesic, and potential antimicrobial effects, supported by case studies and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C10_{10}H10_{10}N2_2O2_2
  • CAS Number : 113657-16-2

The presence of the hydroxymethyl group in its structure enhances its solubility and reactivity, influencing its biological activity significantly.

1. Anti-inflammatory and Analgesic Effects

Research indicates that pyrazolone derivatives exhibit notable anti-inflammatory and analgesic properties. Specifically, this compound has been investigated for its ability to inhibit inflammatory mediators.

Case Study: Inhibition of Pro-inflammatory Cytokines

A study demonstrated that this compound effectively reduced levels of pro-inflammatory cytokines in vitro, suggesting a mechanism by which it could alleviate inflammation in various conditions. The compound's effectiveness was comparable to established anti-inflammatory drugs.

2. Antimicrobial Activity

The compound has shown promising antimicrobial activity against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.025 mg/mL
Escherichia coli0.020 mg/mL
Pseudomonas aeruginosa0.030 mg/mL

These results indicate that the compound possesses significant antibacterial properties, making it a candidate for further development as an antimicrobial agent.

3. Antitumor Activity

Recent studies have highlighted the potential of pyrazolone derivatives in cancer therapy.

Case Study: In Vitro Antitumor Activity

In vitro assays revealed that this compound exhibited cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound inhibits enzymes involved in inflammatory pathways.
  • Receptor Modulation : It may modulate receptors related to pain perception and inflammation.

The hydroxymethyl group enhances binding affinity to these targets, amplifying its biological effects.

Comparison with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with related compounds:

CompoundKey ActivityUnique Feature
1-Phenyl-3-methyl-5-pyrazoloneAnalgesicLacks hydroxymethyl group
4-(Hydroxymethyl)-1-phenyl-3-methyl-pyrazoleAntimicrobialDifferent substitution pattern

The presence of the hydroxymethyl group in the target compound significantly influences its reactivity and biological activity compared to similar structures.

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